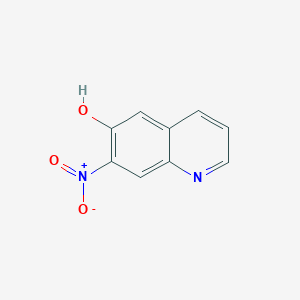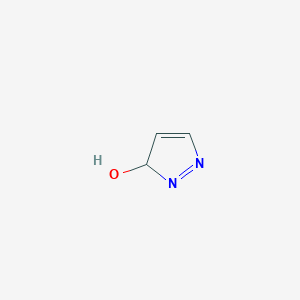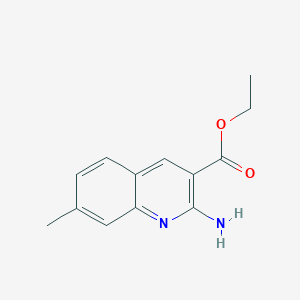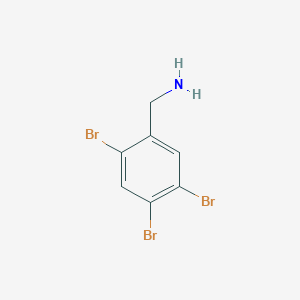![molecular formula C36H24I4N2 B13656612 N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that features a biphenyl core substituted with four iodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Iodophenyl Groups: The iodophenyl groups are introduced via a halogenation reaction, where iodine is added to the phenyl rings under specific conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl groups can form strong interactions with these targets, leading to modulation of their activity. The biphenyl core provides a rigid scaffold that enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetrakis(4-nitrophenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N,N’,N’-Tetrakis(4-ethynylphenyl)-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
N4,N4,N4’,N4’-Tetrakis(4-iodophenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of iodophenyl groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a precursor for further functionalization in synthetic chemistry.
Eigenschaften
Molekularformel |
C36H24I4N2 |
|---|---|
Molekulargewicht |
992.2 g/mol |
IUPAC-Name |
4-[4-(4-iodo-N-(4-iodophenyl)anilino)phenyl]-N,N-bis(4-iodophenyl)aniline |
InChI |
InChI=1S/C36H24I4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H |
InChI-Schlüssel |
VGIPCXJNSHVTMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)N(C5=CC=C(C=C5)I)C6=CC=C(C=C6)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)


![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)


